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Compound of Interest

Compound Name: Talactoferrin Alfa

Cat. No.: B1204572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Talactoferrin Alfa, a recombinant form of human lactoferrin, has been investigated as a novel

immunomodulatory agent in various clinical settings, primarily in non-small cell lung cancer

(NSCLC) and severe sepsis. This guide provides a comparative meta-analysis of the key

clinical trial data for Talactoferrin Alfa, presenting its performance against placebo and

standard-of-care treatments. Detailed experimental protocols and a summary of its proposed

mechanism of action are included to offer a comprehensive overview for the scientific

community.

Performance in Non-Small Cell Lung Cancer
(NSCLC)
Talactoferrin Alfa was evaluated in a series of clinical trials for NSCLC, both as a

monotherapy and in combination with chemotherapy. While early phase trials showed

promising results, a pivotal Phase III trial ultimately failed to meet its primary endpoint, leading

to the discontinuation of its development for this indication.
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Trial Phase
Treatment
Arms

Key
Efficacy
Endpoints

Results
Safety
Profile

Phase II

Monotherapy
II

1)

Talactoferrin

Alfa (1.5g

BID) + Best

Supportive

Care (n=47)

2) Placebo +

Best

Supportive

Care (n=53)

Median

Overall

Survival (OS)

6.1 months

vs. 3.7

months

(HR=0.68,

p=0.0404)[1]

Well-

tolerated,

with fewer

adverse

events than

placebo.[1][2]

6-Month OS

Rate
52% vs. 30%

1-Year OS

Rate
29% vs. 16%

Phase II

Combination

Therapy

II

1)

Talactoferrin

Alfa +

Carboplatin/P

aclitaxel

(C/P) 2)

Placebo +

C/P

Response

Rate (RR)

(evaluable

population)

47% vs. 29%

(p=0.05)[3][4]

[5]

Fewer total

and grade 3/4

adverse

events in the

Talactoferrin

arm

compared to

placebo.[3][4]

[5]

Median

Progression-

Free Survival

(PFS)

7.0 months

vs. 4.2

months (not

statistically

significant)[4]

Median OS 10.4 months

vs. 8.5

months (not
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statistically

significant)[3]

[4]

FORTIS-M III

1)

Talactoferrin

Alfa (1.5g

BID) + Best

Supportive

Care (n=497)

2) Placebo +

Best

Supportive

Care (n=245)

Median OS

7.49 months

vs. 7.66

months

(HR=1.04,

p=0.6602)[6]

Safety

profiles were

comparable

between the

two arms.[6]

Median PFS

1.68 months

vs. 1.64

months

(HR=0.99,

p=0.8073)[6]

Disease

Control Rate

(DCR)

37.6% vs.

38.4%[6]

Experimental Protocols: NSCLC Trials
Phase II Monotherapy (NCT00411223): This was a randomized, double-blind, placebo-

controlled study in patients with Stage IIIB/IV NSCLC who had progressed after previous

chemotherapy.[1] Patients were randomized to receive either oral Talactoferrin Alfa (1.5g

twice daily) or a placebo.[1] Treatment was administered for up to three 14-week cycles, with

each cycle consisting of 12 weeks of treatment followed by a 2-week break.[1] The primary

endpoint was overall survival.[1]

Phase II Combination Therapy (LF-0206): This was a randomized, double-blind, placebo-

controlled trial in chemo-naive patients with Stage IIIB/IV NSCLC.[3] Patients were

randomized to receive carboplatin and paclitaxel in combination with either Talactoferrin
Alfa or a placebo.[3] The primary endpoint was the confirmed response rate.[4]
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FORTIS-M (Phase III): This international, multicenter, randomized, double-blind, placebo-

controlled trial enrolled patients with Stage IIIB/IV NSCLC who had failed two or more prior

treatment regimens.[6][7] Patients were randomized 2:1 to receive either Talactoferrin Alfa
(1.5g twice daily) or a placebo, in addition to best supportive care.[6] The primary endpoint

was overall survival.[6][7]

Performance in Severe Sepsis
Talactoferrin Alfa was also investigated for the treatment of severe sepsis, with an initial

Phase II trial suggesting a mortality benefit. However, a subsequent larger trial was terminated

due to futility and potential safety concerns.
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Trial Phase
Treatment
Arms

Key
Efficacy
Endpoints

Results
Safety
Profile

Phase II II

1)

Talactoferrin

Alfa (1.5g

every 8

hours) (n=97)

2) Placebo

(n=97)

28-Day All-

Cause

Mortality

14.4% vs.

26.9%

(p=0.052)[8]

[9]

Well-tolerated

with a safety

profile similar

to placebo.[8]

[9]

6-Month All-

Cause

Mortality

Sustained

reduction

(p=0.039)[8]

[9]

Phase II/III

(OASIS)
II/III

1)

Talactoferrin

Alfa (1.5g

TID) (n=153)

2) Placebo

(n=152)

28-Day

Mortality

24.8% vs.

17.8%

(p=0.117, not

statistically

significant)

Trial

terminated

due to futility

and safety

concerns;

higher in-

hospital and

3-month

mortality in

the

Talactoferrin

arm.

In-Hospital

Mortality

28.1% vs.

17.8%

(p=0.037)

3-Month

Mortality

30.1% vs.

20.4%

(p=0.036)

Experimental Protocols: Severe Sepsis Trials
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Phase II (NCT00630656): This was a prospective, randomized, double-blind, placebo-

controlled, multicenter trial in adults within 24 hours of the onset of severe sepsis.[8][9]

Patients were administered either enteral Talactoferrin Alfa (1.5g every 8 hours) or a

placebo for up to 28 days or until ICU discharge.[8][9] The primary endpoint was 28-day all-

cause mortality.[8][9]

Phase II/III (OASIS): This multicenter, randomized, placebo-controlled study enrolled adult

patients with severe sepsis who were receiving antimicrobial therapy. Patients were

randomized to receive either Talactoferrin Alfa (1.5g three times a day) or a placebo orally

or via another enteral route for 28 days or until ICU discharge. The study was terminated

prematurely.

Mechanism of Action & Signaling Pathways
Talactoferrin Alfa is an oral immunomodulatory protein that is not systemically absorbed. Its

proposed mechanism of action originates in the gut-associated lymphoid tissue (GALT).
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Proposed Signaling Pathway of Talactoferrin Alfa
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Upon oral administration, Talactoferrin Alfa interacts with the intestinal epithelium and is

transported into Peyer's patches within the GALT.[2][4] This interaction is believed to recruit and

induce the maturation of immature dendritic cells.[2][4] This maturation process is mediated

through Toll-like receptors 2 and 4 (TLR2/TLR4), which in turn activates downstream signaling

pathways including p38 MAPK, ERK, and NF-κB.[1][3] The mature dendritic cells then stimulate

the release of key cytokines such as IL-18 and IFN-γ, leading to the activation of both innate

and adaptive immune effector cells, including Natural Killer (NK) cells and CD8+ T-

lymphocytes.[4][7] This cascade is thought to culminate in a systemic anti-tumor immune

response.[2]

Experimental Workflow: Randomized Controlled
Trial
The clinical investigation of Talactoferrin Alfa followed a standard randomized controlled trial

(RCT) design, which is illustrated in the workflow diagram below. This design is crucial for

minimizing bias and providing a robust comparison between the investigational drug and a

control.
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Generalized Experimental Workflow for a Randomized Controlled Trial
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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